molecular formula C25H25FN4O3 B2756027 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 863558-40-1

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2756027
CAS No.: 863558-40-1
M. Wt: 448.498
InChI Key: JDLCXLZPLQGUPM-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture incorporates a piperazine core, a heterocyclic motif widely recognized for its versatility and prevalence in pharmacologically active molecules . Piperazine-based compounds have demonstrated a broad and promising spectrum of therapeutic activities in research settings, including antiviral, antibacterial, anticancer, and antipsychotic effects, making this scaffold a valuable template for drug discovery initiatives . The specific integration of the 1,3-benzodioxole (piperonyl) and pyridine subunits alongside the fluorophenyl-piperazine moiety suggests potential for unique target binding affinity and selectivity. This compound is intended for research applications only, providing scientists with a specialized chemical tool for investigating signal transduction pathways, receptor-ligand interactions, and other fundamental biochemical processes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c26-20-5-1-2-6-21(20)29-10-12-30(13-11-29)22(19-4-3-9-27-15-19)16-28-25(31)18-7-8-23-24(14-18)33-17-32-23/h1-9,14-15,22H,10-13,16-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLCXLZPLQGUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 80% in some cases . The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Neuropharmacological Applications

The compound's piperazine moiety suggests potential applications in neuropharmacology. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. For example, derivatives have been shown to act as selective antagonists or agonists at these receptors, which could lead to therapeutic effects in conditions such as depression and anxiety disorders .

Antimicrobial Activity

In addition to anticancer properties, some studies indicate that derivatives of this compound exhibit antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli. The evaluation of these compounds often employs disc diffusion methods to assess their efficacy .

Case Study 1: Anticancer Activity Assessment

In a recent study published in ACS Omega, a series of compounds structurally related to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide were synthesized and tested against multiple cancer cell lines. The study reported significant cytotoxic effects with IC50 values indicating strong potential for further development into anticancer agents .

Case Study 2: Neuropharmacological Evaluation

A pharmacological study investigated the effects of piperazine derivatives on neuropeptide Y receptors. The findings suggested that modifications in the piperazine structure could enhance brain penetration and receptor selectivity, leading to promising outcomes for treating anxiety-related disorders .

Comparison with Similar Compounds

Key Observations:

Piperazine Core : Present in all listed compounds, piperazine enhances solubility and bioavailability by increasing water solubility through its basic nitrogen atoms.

Fluorinated Aromatic Groups : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substituent in Compound 5g . Fluorine’s electron-withdrawing effects improve metabolic stability and receptor binding.

Heterocyclic Variations :

  • The benzo[d][1,3]dioxole group in the target compound is structurally distinct from the benzimidazole in Compound 5g and the benzoisothiazole in Ziprasidone analogs . These differences influence electronic properties and metabolic pathways.
  • Pyridin-3-yl and pyridinyl groups (e.g., in ) are common in CNS-active compounds due to their ability to engage π-π stacking interactions.

Pharmacokinetic and Physicochemical Properties

Solubility and Bioavailability : The piperazine core improves aqueous solubility, while the benzo[d][1,3]dioxole group may enhance lipophilicity compared to benzimidazole derivatives .

Metabolic Stability : Fluorine substituents reduce oxidative metabolism, as seen in Compound 5g and Example 53 .

Electron Effects : The 2-fluorophenyl group in the target compound may confer steric and electronic advantages over para-substituted analogs, influencing target binding.

Q & A

Basic: What is the recommended synthetic route for this compound, and what critical steps ensure optimal yield?

The synthesis typically involves multi-step protocols, such as coupling a benzo[d][1,3]dioxole-5-carboxylic acid derivative with a piperazine-containing intermediate. Critical steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[d][1,3]dioxole moiety to the ethylpiperazine-pyridinyl backbone .
  • Piperazine functionalization : Substituents like the 2-fluorophenyl group are introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination under palladium catalysis .
  • Purification : Column chromatography or recrystallization (e.g., from CHCl₃/MeOH) ensures >95% purity. Yields range from 40% to 85%, depending on steric and electronic factors .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl₃) to confirm regiochemistry and substituent orientation. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine methylene groups (δ 2.3–3.5 ppm) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight with <2 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for enantioselective derivatives .

Advanced: How does the compound interact with dopamine receptors, and what methodologies quantify its binding affinity?

The compound exhibits high affinity for dopamine D3 receptors (Ki < 10 nM), assessed via:

  • Radioligand displacement assays : Compete with [³H]spiperone or [³H]PD128907 in transfected HEK293 cells .
  • Functional antagonism : Measure cAMP inhibition in GTPγS binding assays .
  • Enantioselectivity : Use chiral HPLC to separate enantiomers, revealing >50-fold differences in D3 vs. D2 receptor selectivity .

Advanced: How can researchers resolve contradictions in pharmacological data, such as varying IC₅₀ values across studies?

  • Assay standardization : Control variables like cell line (CHO vs. HEK293), membrane preparation methods, and ligand batch .
  • Metabolic stability testing : Use liver microsomes to identify active metabolites that may contribute to discrepancies .
  • Structural analogs : Compare with derivatives (e.g., 2-methoxyphenyl vs. 2,3-dichlorophenyl piperazine) to isolate substituent effects .

Advanced: What computational and experimental strategies optimize the compound’s pharmacokinetic profile?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) to reduce logP, improving aqueous solubility .
  • Metabolic blocking : Fluorine substitution at vulnerable positions (e.g., para to piperazine) slows oxidative degradation .
  • In silico modeling : Docking studies (e.g., AutoDock Vina) refine interactions with D3 receptor residues (e.g., Asp110, Ser192) .

Advanced: How is enantiomeric purity assessed, and what impact does it have on biological activity?

  • Chiral resolution : Use amylose- or cellulose-based HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Pharmacological impact : (R)-enantiomers often show 10–100x higher D3 affinity than (S)-counterparts due to steric complementarity in the receptor’s orthosteric pocket .

Basic: What are the stability considerations for long-term storage of this compound?

  • Storage conditions : -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group .
  • Degradation analysis : Monitor via HPLC-UV at 254 nm; primary degradation products include piperazine ring-opened derivatives .

Advanced: How do structural modifications influence off-target binding (e.g., serotonin or adrenergic receptors)?

  • Substituent screening : Replace the 2-fluorophenyl group with 2-methoxyphenyl or 2-chlorophenyl to reduce 5-HT1A affinity (>10x selectivity gain) .
  • Linker optimization : Shortening the ethyl spacer between piperazine and pyridinyl groups minimizes α1-adrenergic binding .

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